(2-Amino-5-bromo-3-chlorophenyl)methanol
Description
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Properties
Molecular Formula |
C7H7BrClNO |
|---|---|
Molecular Weight |
236.49 g/mol |
IUPAC Name |
(2-amino-5-bromo-3-chlorophenyl)methanol |
InChI |
InChI=1S/C7H7BrClNO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3,10H2 |
InChI Key |
MBSDAQFJBIHXIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CO)N)Cl)Br |
Origin of Product |
United States |
Q & A
Q. What are the optimal synthetic routes for (2-Amino-5-bromo-3-chlorophenyl)methanol, considering functional group compatibility?
- Methodological Answer : Synthesis typically involves multi-step protection and deprotection of reactive groups. For example:
Bromination/Chlorination : Start with a substituted phenol derivative. Bromination at the 5-position can be achieved using NBS (N-bromosuccinimide) in a polar solvent (e.g., DMF) under controlled temperature (0–25°C) .
Amination : Introduce the amino group via catalytic hydrogenation of a nitro precursor or via Buchwald-Hartwig coupling for aryl halides. Ensure inert conditions (argon/nitrogen atmosphere) to prevent oxidation .
Hydroxymethylation : Use a reducing agent (e.g., NaBH₄) to reduce a carbonyl group (e.g., aldehyde or ketone) to the corresponding alcohol. Protect the amino group with a tert-butoxycarbonyl (Boc) group during this step to avoid side reactions .
Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. How can this compound be characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR :
- ¹H NMR : Expect signals for the aromatic protons (δ 6.8–7.5 ppm, split due to substituents), the -NH₂ group (δ ~5.0 ppm, broad singlet), and the -CH₂OH group (δ ~4.5 ppm for -CH₂-, δ ~1.5 ppm for -OH, exchangeable).
- ¹³C NMR : Look for carbons adjacent to Br/Cl (δ 110–130 ppm) and the alcohol carbon (δ ~60–65 ppm) .
- Mass Spectrometry : ESI-MS or HRMS should show [M+H]⁺ at m/z 250.98 (C₇H₇BrClNO). Confirm isotopic patterns for Br (1:1) and Cl (3:1) .
- HPLC : Use a C18 column with a methanol/water mobile phase (70:30) and UV detection at 254 nm to assess purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound across studies?
- Methodological Answer :
- Cross-Validation : Compare data with structurally similar compounds (e.g., (2-Amino-4-methoxyphenyl)methanol ) to identify substituent effects.
- Experimental Reproducibility : Replicate synthesis and characterization under controlled conditions (e.g., solvent purity, temperature). Use high-field NMR (≥500 MHz) to minimize signal overlap.
- Collaborative Analysis : Share raw data (e.g., crystallographic .cif files, NMR FIDs) via open-access platforms to enable peer validation .
Q. What computational methods predict the reactivity of this compound for further derivatization?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. For example, the amino group (HOMO-rich) may undergo acylation, while the bromine (LUMO-rich) is susceptible to Suzuki coupling .
- Molecular Dynamics : Simulate solvent interactions (e.g., in DMSO or ethanol) to assess solubility and aggregation tendencies.
- Table : Predicted Reactivity Sites
| Site | Reactivity Type | Potential Reactions |
|---|---|---|
| -NH₂ | Nucleophilic | Acylation, alkylation |
| -Br | Electrophilic | Cross-coupling (Suzuki, Ullmann) |
| -CH₂OH | Oxophilic | Oxidation to aldehyde/carboxylic acid |
Q. How can SHELX programs be applied to determine the crystal structure of this compound?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å). Optimize crystal mounting to avoid disorder.
- Structure Solution :
SHELXT : Index reflections and generate initial phase models via dual-space algorithms.
SHELXL : Refine the structure using least-squares minimization. Apply anisotropic displacement parameters for Br/Cl atoms .
- Validation : Check R-factors (<5%), residual electron density (±0.3 eÅ⁻³), and Hirshfeld surface analysis for packing interactions.
Data Contradiction and Advanced Analysis
Q. What strategies address discrepancies in the biological activity data of halogenated aryl methanol derivatives?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values in enzyme assays) and perform statistical tests (e.g., ANOVA) to identify outliers.
- Structural Analogues : Compare with compounds like (3-Bromo-4-methylphenyl)methanol to isolate substituent effects.
- Dose-Response Curves : Re-test activity under standardized conditions (pH 7.4, 37°C) to control for experimental variability .
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